molecular formula C₁₂H₂₀N₂O₇ B1141047 2,6-Deoxyfructosazine CAS No. 36806-15-2

2,6-Deoxyfructosazine

Cat. No. B1141047
CAS RN: 36806-15-2
M. Wt: 304.3
InChI Key:
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Description

Synthesis Analysis

2,6-Deoxyfructosazine is synthesized from glucose and ammonium formate, isolated using membrane technology. This synthesis approach is characterized by its decomposition at temperatures around 220 °C, losing about 50% of its weight by 320 °C. It decomposes in tobacco smoke to produce 2-methylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-6-methylpyrazine (Shu Long et al., 2011).

Molecular Structure Analysis

The molecular structure of 2,6-Deoxyfructosazine has been characterized using High-Resolution Mass Spectrometry (HRMS), 1H NMR, and 13C NMR techniques. These analyses confirm the compound's structure, crucial for understanding its chemical behavior and properties.

Chemical Reactions and Properties

2,6-Deoxyfructosazine undergoes decomposition upon heating, relevant in applications like tobacco smoking, where it breaks down into various pyrazine derivatives. This behavior points to its potential utility in modifying the flavor profile of tobacco smoke through controlled decomposition.

Physical Properties Analysis

The physical properties, such as the decomposition temperature and weight loss upon heating, have been detailed, indicating 2,6-Deoxyfructosazine's stability and behavior under thermal stress. These properties are essential for its applications in industries where thermal processes are involved.

Chemical Properties Analysis

The chemical reactivity of 2,6-Deoxyfructosazine, especially its decomposition into different pyrazines upon smoking, highlights its potential as a flavor-modifying agent. The conversion of cellobiose and inulin to 2,6-Deoxyfructosazine in aqueous solutions through an optimized one-pot two-step route demonstrates its synthetic accessibility and the possibility of deriving it from biomass, making it an attractive compound for various applications (Suxiang Wu et al., 2011).

Scientific Research Applications

  • Flavoring Agents in Food and Tobacco : 2,6-Deoxyfructosazine has applications as a flavoring agent in the food and tobacco industry. It is synthesized from glucose and ammonium formate and can decompose to produce various pyrazines in tobacco smoke upon smoking (Shu Long et al., 2011).

  • Anti-Diabetic and Anti-Inflammatory Activities : It also exhibits anti-diabetic and anti-inflammatory activities. These properties make it a compound of interest in medical and pharmaceutical research (N. Henry et al., 2012).

  • Analytical Methods for Natural Samples : A water-compatible molecularly imprinted polymer (MIP) technique has been developed to quantify compounds like 2,6-Deoxyfructosazine in natural samples such as plant or food. This method allows for the selective extraction and analysis of the compound (N. Henry et al., 2012).

  • Biomass Conversion into High-Value Chemicals : In green chemistry, the conversion of biomass into high-value chemicals like 2,6-Deoxyfructosazine is a topic of interest. This compound has been synthesized from cellobiose and inulin in aqueous solutions using a one-pot two-step route (Suxiang Wu et al., 2011).

  • Determination in Tobacco : Methods for the determination of 2,6-Deoxyfructosazine in tobacco have been researched, utilizing techniques like gas chromatography for quantitative analysis in tobacco samples (Chen Yi-yan, 2011).

  • DNA Strand Breakage Activity : Some derivatives of 2,6-Deoxyfructosazine, like fructosazine, have shown DNA strand breakage activity, which is of interest in genetic and molecular biology studies (K. Sumoto et al., 1991).

  • Antimicrobial Applications in Food Systems : Glucosamine browning studies have shown the generation of compounds like 2,6-Deoxyfructosazine, which have potential as both flavoring compounds and antimicrobial agents in formulated food systems (Y. Hrynets et al., 2016).

Future Directions

One study suggests that the conversion of biomass into high value-added chemicals like 2,6-Deoxyfructosazine is an attractive topic in green chemistry . The study demonstrated that cellobiose and inulin could be effectively converted to 2,6-Deoxyfructosazine under optimized conditions .

properties

IUPAC Name

(1S,2R,3S)-1-[5-[(2R,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDICDJCXVZLIP-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CC(=N1)[C@@H]([C@H]([C@H](CO)O)O)O)C[C@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Deoxyfructosazine

Citations

For This Compound
35
Citations
S Long, Z Cao, YL Li, HW Yang, JS Li… - advanced materials …, 2011 - Trans Tech Publ
2, 6-Deoxyfructosazine (1) was synthesized from glucose and ammonium formate and isolated from the reaction mixture by membrane technology. The compound was characterized by …
Number of citations: 3 www.scientific.net
S Wu, H Fan, Q Zhang, Y Cheng, Q Wang… - CLEAN–Soil, Air …, 2011 - Wiley Online Library
The conversion of the biomass into high value‐added chemicals is an attractive topic in green chemistry. In this work, we studied the synthesis of 2,6‐deoxyfructosazine (2,6‐DOF) and 2…
Number of citations: 16 onlinelibrary.wiley.com
SC Moldoveanu, CH Byrd, AR Gerardi - Contributions to Tobacco & …, 2011 - sciendo.com
Nitrogenous compounds such as amino acids and proteins are frequently analyzed in tobacco since they are considered precursors of toxicants in cigarette smoke. However, much less …
Number of citations: 8 sciendo.com
K Agyei-Aye, MX Chian, JH Lauterbach… - Carbohydrate …, 2002 - Elsevier
Reactions of reducing sugars with ammonia and its compounds are important commercially, particularly in the preparation of flavors and caramel colors. However, such reactions …
Number of citations: 44 www.sciencedirect.com
K YO, GC Jang, IIJ Chung, KH Kim - koreascience.kr
This study was carried out to investigate relationship between contents of moisture and chemical components in burley tobacco after heat treatment. Initial moisture contents of burley …
Number of citations: 2 koreascience.kr
Y Li, H Yang, Y Zhou, J Liu, C Deng… - Se pu= Chinese Journal of …, 2006 - europepmc.org
[Analysis of 2,6-deoxyfructosazine in Browning reaction mixtures by GC/MS with silylation derivatization]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe …
Number of citations: 1 europepmc.org
M Zhao, MM Araújo, S Dal, S Sigrist… - … of Chromatography A, 2016 - Elsevier
This study describes a selective and effective pressurized liquid extraction (PLE) coupled with HPLC-DAD-ESI/MS method for the identification and quantification of three fructosazine …
Number of citations: 10 www.sciencedirect.com
MX Wang - 1995 - elibrary.ru
The photo and thermal induced methylation with t-butyl peracetate (BPA) in the presence of Cu $\sp {2+} $ has been studied in three directions:(1) elucidation of the role of copper ions …
Number of citations: 0 elibrary.ru
Z Zhao, S Sakai, D Wu, Z Chen, N Zhu, C Gui, M Zhang… - Polymers, 2020 - mdpi.com
In this study, a further investigation was carried out on the synthesis mechanism, optimal manufacturing conditions, and curing behavior of a sucrose-ammonium dihydrogen phosphate (…
Number of citations: 17 www.mdpi.com
S Filonenko, A Voelkel, M Antonietti - Green Chemistry, 2019 - pubs.rsc.org
In this paper, we propose a new approach for valorization of monosaccharides derived from biomass into value added chemicals in a green and economically efficient manner by …
Number of citations: 12 pubs.rsc.org

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